SULINDAC INTERMEDIATE

Description

Definition and Significance of Pharmaceutical Intermediates in Active Pharmaceutical Ingredient Synthesis

Pharmaceutical intermediates are the chemical compounds that serve as the building blocks in the synthesis of APIs. pharmasources.comzenfoldst.com They are the products of individual reaction steps in a multi-step synthesis, which undergo further chemical reactions to ultimately yield the final drug substance. simsonpharma.comqingmupharm.com The quality, purity, and yield of these intermediates are of paramount importance as they directly impact the efficacy, safety, and cost-effectiveness of the final API. zenfoldst.comsimsonpharma.com

The significance of pharmaceutical intermediates lies in their ability to:

Facilitate Complex Syntheses: They allow for the construction of intricate molecular architectures in a stepwise and controlled manner. simsonpharma.com

Ensure Purity: Each intermediate can be purified to remove impurities, preventing their carryover into the final API. zenfoldst.com

Control Costs: Efficient synthesis of intermediates can significantly reduce the manufacturing cost of the final drug product. zenfoldst.com

In essence, intermediates are the critical links in the synthetic chain leading to an API, and their robust production is essential for the reliable and economical manufacturing of pharmaceuticals. simsonpharma.comqingmupharm.com

Evolution of Synthetic Strategies for Sulindac (B1681787) Precursors

The synthesis of Sulindac and its precursors has evolved since its initial development. A common and historically significant route involves the use of 4-fluorobenzaldehyde (B137897) as a starting material. google.com This undergoes a Perkin reaction with propionic anhydride, followed by catalytic hydrogenation to form a key intermediate. google.comwikipedia.org This intermediate is then cyclized using polyphosphoric acid to create 5-fluoro-2-methyl-3-indanone. google.comwikipedia.org

Another established pathway utilizes a Reformatsky reaction with zinc amalgam and a bromoacetic ester to generate a carbinol intermediate, which is subsequently dehydrated to an indene (B144670) derivative. wikipedia.org This indene intermediate is then condensed with p-methylthiobenzaldehyde to form the core structure of Sulindac. wikipedia.org

More recent research has explored alternative and greener synthetic methods. One such method involves a Knoevenagel condensation of 6-fluoro-2-methyl indanone with cyanoacetic acid. patsnap.com This is followed by another Knoevenagel reaction with p-methylthiobenzaldehyde, hydrolysis, and decarboxylation to yield a key intermediate, which is then oxidized to Sulindac. patsnap.com This approach aims to improve efficiency and reduce the environmental impact of the synthesis.

The evolution of these synthetic strategies reflects a continuous effort to enhance the efficiency, safety, and sustainability of Sulindac production.

Current Research Paradigms in Sulindac Intermediate Chemistry

Contemporary research in the field of Sulindac intermediate chemistry is focused on several key areas, aiming to improve upon existing synthetic methods and explore new therapeutic applications.

Green Chemistry Approaches: A significant trend is the development of more environmentally friendly or "green" synthesis methods. This includes the use of less hazardous reagents and solvents, as well as catalysts that can be easily recovered and reused. patsnap.com For instance, research has focused on replacing traditional oxidizing agents with greener alternatives like hydrogen peroxide in the final oxidation step to form Sulindac. patsnap.com

Novel Catalytic Systems: The exploration of new catalysts is a major research driver. This includes the use of palladium-catalyzed cross-coupling reactions to form key carbon-sulfur bonds in Sulindac analogs. researchgate.net These advanced catalytic methods can offer higher yields, greater selectivity, and milder reaction conditions compared to traditional methods.

Biocatalysis and Enantioselective Synthesis: There is growing interest in using enzymes (biocatalysis) to perform specific chemical transformations with high selectivity. This is particularly relevant for the synthesis of chiral sulfoxides, which are important for developing new Sulindac analogs. researchgate.net Enantioselective synthesis, which produces a specific stereoisomer of a molecule, is crucial as different enantiomers can have different pharmacological activities. researchgate.net

Flow Chemistry: The application of flow chemistry, where reactions are carried out in a continuous stream rather than in a traditional batch reactor, is another emerging paradigm. This technology can offer better control over reaction parameters, improved safety, and the potential for easier scale-up of intermediate synthesis.

Computational Modeling: In-silico studies and molecular docking are being used to predict the binding affinities of new Sulindac derivatives to various biological targets. discoveryjournals.org This computational approach helps in the rational design of novel analogs with potentially enhanced or different therapeutic activities.

These modern research paradigms are not only refining the synthesis of existing Sulindac intermediates but are also paving the way for the discovery of new derivatives with improved properties and novel therapeutic applications. tandfonline.com

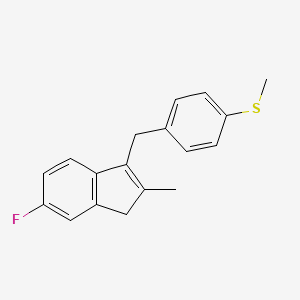

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-2-methyl-3-[(4-methylsulfanylphenyl)methyl]-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FS/c1-12-9-14-11-15(19)5-8-17(14)18(12)10-13-3-6-16(20-2)7-4-13/h3-8,11H,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNULXPFFMUXOBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C1)C=C(C=C2)F)CC3=CC=C(C=C3)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30464858 | |

| Record name | 6-Fluoro-2-methyl-3-{[4-(methylsulfanyl)phenyl]methyl}-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30464858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41201-60-9 | |

| Record name | 6-Fluoro-2-methyl-3-[[4-(methylthio)phenyl]methyl]-1H-indene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41201-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-2-methyl-3-{[4-(methylsulfanyl)phenyl]methyl}-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30464858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Sulindac Precursors and Derivatives

Established Multi-Step Synthetic Routes to Core Indene (B144670) Intermediates

The traditional synthesis of the sulindac (B1681787) indene core is a multi-step process involving several key chemical transformations. These established routes focus on building the bicyclic indene structure and introducing the necessary functional groups for subsequent modifications.

The initial steps in forming the sulindac precursor often involve condensation reactions to build the carbon framework. One common method begins with the condensation of p-fluorobenzaldehyde with propionic acid in the presence of sodium acetate (B1210297) to yield 4-fluoro-α-methylcinnamic acid. gpatindia.com An alternative starting point involves the reaction of p-fluorobenzyl chloride with the anion of diethyl methylmalonate, which results in an intermediate diester. wikipedia.org Another approach describes the condensation of p-fluorobenzyl chloride and diethyl methylmalonate using an organic base. google.com

| Reactants | Reagents/Catalysts | Product | Reaction Type |

| p-Fluorobenzaldehyde, Propionic acid | Sodium acetate | 4-Fluoro-α-methylcinnamic acid | Condensation |

| p-Fluorobenzyl chloride, Diethyl methylmalonate | Organic base (e.g., sodium alkoxide) | 2-(4-Fluorobenzyl)-2-methyl diethyl malonate | Condensation |

A crucial step in the synthesis is the intramolecular Friedel-Crafts acylation to form the indanone ring system. orgsyn.orgnih.govnih.gov This is typically achieved by treating a 3-arylpropionic acid derivative with a strong acid. For instance, 4-fluoro-α-methyldihydrocinnamic acid can be cyclized using polyphosphoric acid to produce 5-fluoro-2-methyl-3-indanone. gpatindia.comwikipedia.org In another variation of this process, 3-(4-fluorophenyl)-2-methylpropionic acid is first converted to its acid chloride using thionyl chloride, which then undergoes Friedel-Crafts acylation with a catalyst like anhydrous aluminum trichloride (B1173362) or anhydrous zinc chloride to form 6-fluoro-2-methylindanone. google.comresearchgate.net The intramolecular Friedel-Crafts acylation is a powerful method for preparing 1-indanones, though it can require stoichiometric amounts of Brønsted or Lewis acids. orgsyn.org

| Starting Material | Reagents/Catalysts | Product | Reaction Type |

| 4-Fluoro-α-methyldihydrocinnamic acid | Polyphosphoric acid | 5-Fluoro-2-methyl-3-indanone | Intramolecular Friedel-Crafts Acylation |

| 3-(4-Fluorophenyl)-2-methylpropionic acid chloride | Anhydrous aluminum trichloride or anhydrous zinc chloride | 6-Fluoro-2-methylindanone | Intramolecular Friedel-Crafts Acylation |

To generate the carboxylic acid precursors necessary for indanone formation, hydrolysis and decarboxylation reactions are employed. In the route starting from diethyl methylmalonate, the intermediate diester, 2-(4-fluorobenzyl)-2-methyl diethyl malonate, is saponified, followed by decarboxylation to yield 3-(4-fluorophenyl)-2-methylpropionic acid. wikipedia.orgresearchgate.net The hydrolysis can be carried out in an alkaline aqueous solution, and the subsequent decarboxylation can be achieved by heating at high temperatures (130-160°C). google.com Another pathway involves a Knoevenagel condensation with cyanoacetic acid, and the resulting product is then hydrolyzed to form the carboxylic acid. google.comresearchgate.net

| Starting Material | Reagents/Conditions | Intermediate/Product | Reaction Type |

| 2-(4-Fluorobenzyl)-2-methyl diethyl malonate | 1. KOH (hydrolysis) 2. Heat (decarboxylation) | 3-(4-Fluorophenyl)-2-methylpropionic acid | Saponification and Decarboxylation |

| Product of Knoevenagel condensation with cyanoacetic acid | H₂O, acid or base | 5-Fluoro-2-methyl-3-indene acetic acid | Hydrolysis |

The introduction of the benzylidene moiety is a critical step that leads to the direct precursor of sulindac. This is accomplished through a condensation reaction with the previously synthesized indanone. Specifically, 5-fluoro-2-methyl-3-indanone is condensed with p-methylthiobenzaldehyde using a base such as sodium methoxide (B1231860) as a catalyst. gpatindia.comwikipedia.org This reaction can also be performed on 5-fluoro-2-methyl-3-indene acetic acid, where it is condensed with p-methylthiobenzaldehyde in the presence of sodium methoxide or potassium alkoxide. google.com The stereochemistry of the resulting benzylidene double bond is important, with the (Z)-isomer being the more potent form of sulindac. gpatindia.comacs.org An alternative to this direct condensation is a Knoevenagel condensation of the indanone with cyanoacetic acid, followed by decarboxylation, to produce 5-fluoro-2-methyliden-3-acetic acid, which is then further reacted. gpatindia.com

| Reactants | Reagents/Catalysts | Product | Reaction Type |

| 5-Fluoro-2-methyl-3-indanone, p-Methylthiobenzaldehyde | Sodium methoxide | (Z)-5-fluoro-2-methyl-1-(4-methylthiobenzylidene)-1H-inden-3-yl)acetic acid precursor | Condensation |

| 5-Fluoro-2-methyl-3-indene acetic acid, p-Methylthiobenzaldehyde | Sodium methoxide or potassium alkoxide | 5-Fluoro-2-methyl-1-(4-methylthiobenzylidene)-3-indene acetic acid | Condensation |

| 5-Fluoro-2-methyl-3-indanone, Cyanoacetic acid | Ammonium (B1175870) acetate | 5-Fluoro-2-methyliden-3-acetic acid (after decarboxylation) | Knoevenagel Condensation |

Development of Novel Synthetic Pathways to Modified Intermediates

Research into sulindac has also led to the development of synthetic routes for novel derivatives, aiming to explore new biological activities. These pathways often modify the existing sulindac structure to create new chemical entities.

One area of interest has been the synthesis of sulindac sulfoximine (B86345) derivatives. mdpi.comresearchgate.net A method has been developed for the synthesis of sulindac methyl ester sulfoximine. mdpi.com This process involves the reaction of sulindac methyl ester with (diacetoxyiodo)benzene (B116549) and ammonium carbamate (B1207046) in methanol (B129727). mdpi.com This approach provides a direct route to the sulfoximine derivative from the corresponding sulfoxide (B87167). mdpi.comnih.gov

| Starting Material | Reagents | Product | Reaction Type |

| Sulindac methyl ester | (Diacetoxyiodo)benzene, Ammonium carbamate, Methanol | Sulindac methyl ester sulfoximine | Sulfoximination |

Synthesis of Hydrazide and Hydrazone Intermediates

The generation of hydrazide and hydrazone derivatives of Sulindac begins with the modification of its carboxylic acid functional group. This process typically involves a two-step synthetic sequence.

First, the Sulindac methyl ester is prepared by reacting Sulindac with absolute methanol in the presence of a catalytic amount of concentrated sulfuric acid, heated under reflux for several hours. nih.gov This esterification step is a prerequisite for the subsequent formation of the hydrazide.

The primary intermediate, Sulindac hydrazide (or acetohydrazide), is synthesized through the hydrazinolysis of the Sulindac methyl ester. nih.govijirset.com This reaction involves refluxing the methyl ester with hydrazine (B178648) hydrate (B1144303) in an ethanol (B145695) solution. nih.gov The reaction is monitored until completion, after which the solvent is removed, and the resulting solid is purified, typically by recrystallization from ethanol, to yield the desired hydrazide. nih.gov

Once the Sulindac acetohydrazide is obtained, a variety of hydrazone derivatives can be prepared. nih.gov This is achieved by the acid-catalyzed condensation of the hydrazide with various substituted benzaldehydes. nih.govnih.gov The reaction is generally carried out by refluxing the Sulindac acetohydrazide and a specific substituted benzaldehyde (B42025) in ethanol with a catalytic amount of glacial acetic acid. nih.gov Upon cooling, the hydrazone product precipitates and can be collected by filtration and recrystallized. nih.gov This methodology has been used to synthesize a wide range of N'-substituted benzylidene acetohydrazide derivatives in good yields. nih.gov

The table below summarizes the synthesis of several Sulindac hydrazone derivatives from Sulindac acetohydrazide and substituted benzaldehydes. nih.gov

| Compound ID | Substituent on Benzaldehyde | Yield (%) | Melting Point (°C) |

| 2 | 4-Chloro | 85 | 228‒230 |

| 6 | 2-Methoxy | 55 | 173‒176 |

| 21 | 2,3,4-Trihydroxy | 50 | 195‒197 |

This table presents selected research findings on the synthesis of Sulindac hydrazone derivatives. nih.gov

Preparation of Amine-Containing Sulindac Analog Precursors

The synthesis of amine-containing precursors of Sulindac analogs involves several distinct strategies to introduce an amino group, typically by modifying the acetic acid side chain. These precursors are valuable for creating libraries of amide, sulfonamide, and N,N-disubstituted analogs. nih.govopenmedicinalchemistryjournal.com

One common pathway begins with the conversion of Sulindac, Sulindac sulfide (B99878), or Sulindac sulfone to their corresponding methyl esters. nih.govopenmedicinalchemistryjournal.com These esters are then reduced to aldehydes using a reducing agent like Diisobutylaluminium hydride (DIBAL-H). nih.govopenmedicinalchemistryjournal.com The final step is a reductive amination of the aldehyde with various substituted amines, using a reagent such as sodium triacetoxyborohydride (B8407120) (Na(OAc)₃BH), to afford the desired amine analogs in moderate to good yields. nih.govopenmedicinalchemistryjournal.com

A second method directly converts the carboxylic acid of Sulindac derivatives into a methane (B114726) amine. This is achieved by treating the acid with oxalyl chloride, followed by a reaction with trimethylsilyl (B98337) azide (B81097) and acetic acid. nih.govopenmedicinalchemistryjournal.com The resulting methane amine analogs can be further modified, for example, through reductive amination with aldehydes to yield bis-amino substituted compounds. nih.govopenmedicinalchemistryjournal.com

A more extensive, four-step sequence is employed to prepare ethane (B1197151) amine analogs. nih.govopenmedicinalchemistryjournal.com This synthesis starts with the reduction of the carboxylic acid on a Sulindac derivative (e.g., Sulindac sulfide) to the corresponding alcohol. nih.govopenmedicinalchemistryjournal.com The alcohol is subsequently converted to an iodide by treatment with tetrabutylammonium (B224687) iodide and trifluoromethanesulfonic anhydride. nih.govopenmedicinalchemistryjournal.com The iodide is then transformed into an azide using sodium azide, followed by a Staudinger-type reduction to produce the final Sulindac sulfide ethane amine. nih.govopenmedicinalchemistryjournal.com

The following table outlines the different synthetic routes for preparing amine-containing Sulindac analog precursors.

| Starting Material | Key Reagents/Steps | Intermediate | Final Product Type |

| Sulindac/Sulfide/Sulfone | 1. SOCl₂, MeOH2. DIBAL-H3. Na(OAc)₃BH, R-NH₂ | Aldehyde | Substituted Amine |

| Sulindac Acid Derivative | 1. Oxalyl chloride2. Trimethylsilyl azide3. Acetic acid | N/A | Methane Amine |

| Sulindac Sulfide Acid | 1. Reduction to alcohol2. Conversion to iodide3. Conversion to azide4. Staudinger reduction | Alcohol, Iodide, Azide | Ethane Amine |

This table summarizes various methodologies for the synthesis of amine-containing Sulindac precursors. nih.govopenmedicinalchemistryjournal.com

Modified Indene Scaffold Syntheses

Modifications to the core indene scaffold of Sulindac represent a key strategy for developing new analogs with potentially different biological activities. These syntheses either build the indene ring system from different precursors or introduce substituents not present in the parent molecule.

Other research has focused on refining the synthesis of the trisubstituted indene framework to control the stereochemistry of the benzylidene moiety. The (Z)-configuration of this double bond in Sulindac is a significant synthetic challenge. morressier.com To address this, a stereoselective vinylogous Stork enamine Claisen-Schmidt condensation has been developed. morressier.com This strategy allows for the feasible derivatization from key enamine precursors, providing a well-organized method to construct the (Z)-selective Sulindac skeleton and explore a wider range of derivatives. morressier.com These modified protocols for synthesizing the indene core are crucial for structure-activity relationship studies. nih.govresearchgate.net

Elucidation of Reaction Mechanisms in Sulindac Intermediate Synthesis

Mechanistic Studies of Key Bond-Forming Reactions

The formation of the Sulindac (B1681787) intermediate backbone relies on strategic carbon-carbon bond-forming reactions. The construction of the indanone ring system and the subsequent introduction of the benzylidene moiety are pivotal steps, often accomplished through well-established named reactions such as Friedel-Crafts acylation and Knoevenagel or Stobbe condensations.

Intramolecular Friedel-Crafts Acylation:

A primary route to the core intermediate, 6-fluoro-2-methylindanone, involves an intramolecular Friedel-Crafts acylation. beilstein-journals.org This reaction begins with a precursor such as 3-(4-fluorophenyl)-2-methyl propionic acid, which is first converted to its more reactive acid chloride.

The mechanism proceeds via the following steps:

Formation of the Acylium Ion: A strong Lewis acid catalyst, typically aluminum chloride (AlCl₃), coordinates to the chlorine atom of the acid chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion. sigmaaldrich.comyoutube.com This highly electrophilic species is the key reactant for the aromatic substitution.

Electrophilic Aromatic Substitution: The electron-rich fluorophenyl ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. organic-chemistry.org This attack forms a new carbon-carbon bond and results in a carbocation intermediate known as an arenium ion or sigma complex. The positive charge on this intermediate is delocalized across the aromatic ring through resonance.

Rearomatization: To restore the aromaticity of the ring, a proton is eliminated from the carbon bearing the new acyl group. The AlCl₄⁻ complex, formed in the first step, acts as a base to abstract this proton, regenerating the AlCl₃ catalyst and forming HCl as a by-product. libretexts.org The final product is the cyclized ketone, 6-fluoro-2-methylindanone.

The intramolecular nature of this reaction is highly efficient as it favors the formation of a stable five-membered ring. beilstein-journals.org

Knoevenagel and Stobbe Condensations:

The introduction of the p-(methylthio)benzylidene group onto the indanone core is achieved through a condensation reaction, the mechanism of which shares features with both the Knoevenagel and Stobbe condensations. scienceinfo.comchemistry-reaction.com These reactions involve the coupling of a carbonyl compound (the indanone intermediate) with an active methylene (B1212753) compound.

A generalized Knoevenagel condensation mechanism in this context is as follows:

Carbanion Formation: A base, such as sodium methoxide (B1231860), deprotonates the active methylene group of a reactant like 5-fluoro-2-methyl-3-indene acetic acid, creating a resonance-stabilized carbanion (enolate). scienceinfo.com

Nucleophilic Attack: The nucleophilic carbanion attacks the electrophilic carbonyl carbon of p-methylthiobenzaldehyde. This forms a tetrahedral alkoxide intermediate.

Protonation and Dehydration: The alkoxide intermediate is protonated, often by the solvent, to form an aldol-type adduct. Subsequent elimination of a water molecule (dehydration) yields the final carbon-carbon double bond of the benzylidene group. scienceinfo.com

The Stobbe condensation provides an alternative pathway, particularly when using succinic esters. Its mechanism is distinguished by the formation of a γ-lactone intermediate. wikipedia.orgunacademy.com The base-catalyzed condensation between the ketone and the succinic ester forms this lactone, which then undergoes a nearly irreversible, base-induced ring-opening to yield the final alkylidene succinic acid derivative. chemistry-reaction.comunacademy.com

The key to the condensation reactions described above is the generation of a stable nucleophilic anion from the indene (B144670) acetic acid precursor. The acidity of the α-protons on the methylene group of the acetic acid moiety is significantly enhanced by the adjacent electron-withdrawing carbonyl group.

Upon treatment with a base (B:), a proton is abstracted, and the resulting negative charge is delocalized through resonance, primarily onto the electronegative oxygen atom of the carbonyl group. This resonance stabilization creates an enolate ion, which is a more stable and manageable nucleophile than a localized carbanion.

Stereoelectronic Influences on Reaction Pathways

The final condensation step that forms the benzylidene double bond in the Sulindac intermediate is highly stereoselective, yielding predominantly the (Z)-isomer. This selectivity is a direct consequence of stereoelectronic effects, specifically steric hindrance, during the transition state of the elimination step.

Following the initial nucleophilic attack and protonation, an aldol-like intermediate is formed. The subsequent base-catalyzed elimination of water proceeds through a transition state where the substituents on the newly forming double bond begin to eclipse one another.

Transition State for (Z)-Isomer: In the conformation leading to the (Z)-isomer, the bulky p-methylthio-phenyl group and the indene ring system are positioned on opposite sides of the plane of the forming double bond. This arrangement minimizes steric repulsion between these large groups.

Transition State for (E)-Isomer: Conversely, the transition state required to form the (E)-isomer would force the p-methylthio-phenyl group and the indene ring into close proximity on the same side of the double bond. This results in significant van der Waals strain and a higher energy transition state.

Because the reaction will preferentially proceed through the lowest energy pathway, the transition state leading to the (Z)-isomer is heavily favored, resulting in its formation as the major product. This thermodynamic control is a key factor in the synthesis of the biologically active form of Sulindac.

Understanding By-Product Formation and Selectivity

While the synthesis of the Sulindac intermediate is generally selective, the potential for by-product formation exists, arising from competing reaction pathways or incomplete reactions. The selectivity of the main reactions is a testament to well-chosen reaction conditions that favor the desired mechanistic pathways.

Regioselectivity in Friedel-Crafts Acylation: The intramolecular Friedel-Crafts cyclization exhibits high regioselectivity. The acylium ion is positioned to attack the ortho position of the fluorophenyl ring due to the connecting alkyl chain, leading almost exclusively to the desired 5-membered indanone ring rather than other potential cyclization products.

Stereoselectivity in Condensation: As discussed, the final condensation step is highly stereoselective for the (Z)-isomer due to steric control. The formation of the (E)-isomer is a potential impurity but is typically minimized under thermodynamic equilibrium conditions. Photoisomerization can convert the (Z)-isomer to the (E)-isomer, indicating that the (E)-isomer is a viable, albeit less stable, structure. researchgate.net

Potential side reactions associated with the key bond-forming steps are summarized in the table below.

| Reaction Type | Potential By-Product/Side Reaction | Mechanistic Origin | Conditions Favoring By-Product |

|---|---|---|---|

| Friedel-Crafts Acylation | Incomplete Cyclization | Insufficient activation of the acid chloride or deactivation of the aromatic ring. | Weak Lewis acid catalyst; low reaction temperature or time. |

| Knoevenagel Condensation | Aldol Adduct | Incomplete dehydration of the intermediate formed after the initial nucleophilic attack. | Mild reaction conditions, low temperatures, absence of a strong dehydrating agent. |

| Stobbe Condensation | Self-condensation of Aldehyde | The aldehyde reactant can undergo self-condensation (aldol reaction) if it is enolizable. | Use of enolizable aldehydes, strong basic conditions. |

| Stobbe Condensation | Cannizzaro Reaction | Aromatic aldehydes lacking α-protons can undergo disproportionation. chemistry-reaction.com | Highly concentrated strong base. |

| Condensation Reactions | (E)-Isomer Formation | Formation of the thermodynamically less stable geometric isomer. | Kinetically controlled conditions (low temperature) or photochemical isomerization. researchgate.net |

Advanced Catalysis in Sulindac Intermediate Production

Asymmetric Catalytic Oxidation for Chiral Sulfinyl Intermediates

The creation of the chiral center at the sulfur atom is a critical step in the asymmetric synthesis of Sulindac (B1681787). Various catalytic systems have been explored to control the stereochemistry of this oxidation reaction.

Iron-Catalyzed Enantioselective Sulfoxidation Systems

Iron, being an inexpensive and environmentally benign metal, has emerged as a promising catalyst for asymmetric sulfoxidation. lookchem.com The development of chiral iron complexes for the enantioselective oxidation of sulfides to sulfoxides has been a significant area of research. lookchem.comrsc.org These systems often utilize readily available and safe oxidants like aqueous hydrogen peroxide. lookchem.comresearchgate.net

A notable application of this methodology is in the asymmetric synthesis of Sulindac itself. thieme-connect.com An iron-catalyzed asymmetric sulfoxidation protocol has been successfully applied to produce the chiral sulfoxide (B87167) intermediate of Sulindac with high enantioselectivity and in good yields. thieme-connect.com This process involves an in situ generated iron complex from a precursor like iron(III) acetylacetonate (B107027) ([Fe(acac)3]) and a chiral Schiff base ligand. lookchem.comthieme-connect.com The reaction proceeds under mild conditions, typically at room temperature, and uses hydrogen peroxide as the terminal oxidant. lookchem.comthieme-connect.com

Research has shown that the addition of carboxylic acids can significantly enhance both the yield and the enantioselectivity of the iron-catalyzed sulfoxidation. thieme-connect.comnih.gov For the synthesis of the Sulindac intermediate, various benzoic acid derivatives were screened as additives, with 2,4,6-trimethylbenzoic acid providing the highest yield of the desired sulfoxide. thieme-connect.com

Table 1: Effect of Additives on Iron-Catalyzed Asymmetric Sulfoxidation for Sulindac Intermediate thieme-connect.com

| Entry | Additive | Yield (%) | Enantiomeric Excess (ee %) |

| 1 | Benzoic acid | 65 | 93 |

| 2 | 4-Methoxybenzoic acid | 72 | 92 |

| 3 | 2,4,6-Trimethylbenzoic acid | 79 | 91 |

| 4 | Acetic acid | 58 | 89 |

| 5 | No additive | 44 | 90 |

The mechanism of these iron-catalyzed oxidations is thought to involve high-valent iron-oxo species that act as the active oxygen-transfer agent. rsc.org The chiral ligand environment around the iron center dictates the facial selectivity of the sulfide (B99878) attack, leading to the preferential formation of one enantiomer of the sulfoxide.

Application of Titanium and Manganese Chiral Complexes

While iron catalysis is a more recent development, chiral complexes of titanium and manganese have been historically significant in asymmetric sulfoxidation. The pioneering work by Kagan and Modena laid the foundation for using metal catalysts for the synthesis of optically active sulfoxides. rsc.org

The Kagan-Sharpless oxidation, which utilizes a titanium complex modified with a chiral diethyl tartrate (DET) ligand, is a well-established method for the enantioselective oxidation of sulfides. thieme-connect.comacsgcipr.org This system, often employing an alkyl hydroperoxide as the oxidant, has been a benchmark in the field. thieme-connect.com In the context of Sulindac, an asymmetric synthesis reported in 2001 utilized the Kagan procedure for the key enantioselective oxidation step of the sulfide precursor. thieme-connect.com This synthesis employed stoichiometric quantities of a pre-formed titanium complex with diethyl tartrate and water, using cumene (B47948) hydroperoxide as the oxidant, to achieve high enantioselectivities (89-90% ee) for both enantiomers of the Sulindac intermediate. thieme-connect.com

Manganese complexes, particularly those based on chiral salen-type ligands, have also been extensively studied for asymmetric sulfoxidation. These catalysts are known for their high reactivity and ability to induce significant enantioselectivity in the oxidation of a wide range of sulfides.

Organocatalytic Approaches to Sulfoxide Precursors

In addition to metal-based catalysts, organocatalysis has emerged as a powerful tool for asymmetric synthesis, including the formation of chiral sulfoxides. These systems avoid the use of potentially toxic and expensive metals, aligning with the principles of green chemistry.

While direct organocatalytic asymmetric oxidation of the Sulindac sulfide intermediate is less commonly reported than metal-catalyzed routes, various organocatalytic methods for the synthesis of chiral sulfoxides in general have been developed. These can involve chiral oxidants or chiral catalysts that activate a non-chiral oxidant. For instance, chiral oxaziridines have been used as stoichiometric chiral oxidants.

More recent developments focus on catalytic systems. Chiral ketones, for example, can generate chiral dioxiranes in situ with an oxidant like potassium peroxymonosulfate (B1194676) (Oxone), which then perform the enantioselective sulfoxidation. Similarly, certain chiral organic molecules can catalyze the oxidation of sulfides with hydrogen peroxide, offering a metal-free alternative for the synthesis of chiral sulfoxides.

Green Chemistry Catalytic Approaches

The pharmaceutical industry is increasingly focused on developing sustainable manufacturing processes. This has driven research into greener catalytic methods for the synthesis of key intermediates like that of Sulindac.

Photochemical Aerobic Oxidation Protocols

Photochemical methods offer a green alternative to traditional oxidation protocols by utilizing light as a clean energy source and often employing molecular oxygen from the air as the terminal oxidant. These reactions can frequently be performed under mild conditions.

While specific applications of photochemical aerobic oxidation for the Sulindac intermediate are not extensively detailed in the provided context, the general principles are applicable. Such protocols would typically involve a photosensitizer that, upon irradiation with light, can activate molecular oxygen to a reactive state (e.g., singlet oxygen) or facilitate an electron transfer process. This activated oxygen would then oxidize the sulfide to the sulfoxide. The challenge in these systems is to achieve high enantioselectivity, which would require the use of a chiral photosensitizer or a chiral catalyst that works in conjunction with the photochemical process.

Biocatalytic Transformations for Sustainable Intermediate Synthesis

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a highly sustainable and efficient route to chiral compounds. rsc.org Enzymes operate under mild conditions (physiological pH and temperature) in aqueous media and exhibit exquisite chemo-, regio-, and stereoselectivity. acsgcipr.orgrsc.org

For the synthesis of chiral sulfoxides, a variety of enzymes, including monooxygenases and peroxidases, have been shown to be effective. acsgcipr.org Baeyer-Villiger monooxygenases (BVMOs) are particularly noteworthy for their ability to catalyze the asymmetric oxidation of sulfides to sulfoxides with high enantiomeric excess, using molecular oxygen as the oxidant. acsgcipr.org

The application of biocatalysis to the synthesis of the Sulindac intermediate would involve screening for an enzyme that can accept the specific sulfide precursor as a substrate and selectively oxidize it to the desired (S)- or (R)-sulfoxide. This approach avoids the need for chiral ligands and metal catalysts, and often simplifies downstream processing due to the biodegradable nature of the catalyst (the enzyme). This methodology represents a highly attractive green chemistry approach for the sustainable production of this important pharmaceutical intermediate. acsgcipr.org

Transition Metal-Catalyzed Coupling Reactions in Intermediate Functionalization

The strategic functionalization of intermediates in the synthesis of Sulindac relies heavily on the formation of key carbon-carbon (C-C) and carbon-heteroatom bonds. Transition metal-catalyzed cross-coupling reactions have become indispensable tools for this purpose, offering high efficiency, selectivity, and functional group tolerance under relatively mild conditions. eie.gruniurb.it These reactions, pioneered by chemists like Suzuki, Heck, and Negishi, who were awarded the 2010 Nobel Prize in Chemistry for their work, have revolutionized the construction of complex organic molecules, including pharmaceuticals like Sulindac. wikipedia.org The primary focus is on palladium- and copper-catalyzed systems, which facilitate the precise construction of the molecular scaffold of Sulindac intermediates.

Palladium-catalyzed reactions are particularly prominent in forming the C-C bonds that link the indene (B144670) core to the benzylidene moiety. researchgate.net Concurrently, copper-catalyzed systems are frequently employed for the crucial C-S bond formation, introducing the thioether group that is a precursor to the final sulfoxide. nih.govuu.nl

Palladium-Catalyzed C-C Bond Formation

Palladium's versatility as a catalyst is central to modern organic synthesis. researchgate.net For Sulindac intermediates, reactions such as the Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira couplings are instrumental in creating the core carbon framework.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron species (like a boronic acid or ester) with an organohalide or triflate. wikipedia.org In the context of Sulindac synthesis, this reaction can be envisioned for coupling a functionalized indene-boronic acid with a 4-(methylthio)benzyl halide. The mechanism involves a catalytic cycle comprising three main steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation with the organoboron compound (activated by a base), and reductive elimination to yield the final product and regenerate the palladium(0) catalyst. libretexts.orgyonedalabs.com The stability, low toxicity, and commercial availability of many boronic acids make this a preferred method in pharmaceutical manufacturing. yonedalabs.comorganic-chemistry.org

Interactive Table: Representative Conditions for Suzuki-Miyaura Coupling

Mizoroki-Heck Reaction

The Mizoroki-Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene, catalyzed by a palladium complex in the presence of a base. mdpi.comorganic-chemistry.org This reaction is exceptionally useful for creating the benzylidene double bond in the Sulindac scaffold by coupling a substituted indene with a 4-(methylthio)benzyl halide. acs.org The reaction typically proceeds with high stereoselectivity, which is critical for establishing the correct geometry of the final molecule. organic-chemistry.org Research has shown that palladium-catalyzed intramolecular Heck-elimination cascades can be used to construct benzofulvene frameworks, which are structurally analogous to the core of Sulindac. acs.org

Interactive Table: Catalyst Systems for Mizoroki-Heck Reactions

Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org It is typically co-catalyzed by palladium and copper complexes. umb.eduyoutube.com While not directly used for the primary Sulindac structure, this reaction is vital for creating functionalized analogs and intermediates. An introduced alkynyl group can serve as a versatile handle for further transformations, such as cyclizations or the introduction of other functional groups, thereby expanding the chemical space for drug discovery around the Sulindac scaffold. wikipedia.orgnih.gov

Heteroatom Coupling Reactions

The introduction of sulfur and nitrogen moieties is also achieved through transition metal catalysis.

Copper-Catalyzed C-S Bond Formation

The formation of the aryl thioether linkage is a critical step in synthesizing the Sulindac intermediate. Copper-catalyzed cross-coupling reactions provide an efficient and economical method for creating this C-S bond, often using simple and readily available copper salts like Copper(I) iodide (CuI) without the need for expensive ligands. uu.nlresearchgate.net These reactions couple an aryl halide with a thiol. nih.gov The methodology is robust, tolerates a wide range of functional groups, and can often be performed under mild conditions. nih.govrsc.org

Interactive Table: Conditions for Copper-Catalyzed Thioether Synthesis

Buchwald-Hartwig Amination

For the synthesis of Sulindac analogs, the palladium-catalyzed Buchwald-Hartwig amination is a key technology. wikipedia.orgatlanchimpharma.com This reaction forms a C-N bond between an aryl halide and an amine. nih.govrsc.org It allows for the replacement of the methylsulfinyl group's precursor with various nitrogen-containing functional groups, enabling the creation of a diverse library of compounds for structure-activity relationship studies. The development of sterically hindered and electron-rich phosphine (B1218219) ligands has been crucial to the broad applicability of this reaction, allowing for the coupling of even unreactive aryl chlorides. wikipedia.orgnih.gov

Stereochemical Control in Sulindac Intermediate Synthesis

Strategies for Enantioselective Synthesis of Chiral Sulfoxide (B87167) Intermediates

The synthesis of enantiomerically pure or enriched sulfoxides is a key step in the preparation of chiral sulindac (B1681787). The biological activity of sulindac is primarily attributed to its sulfide (B99878) metabolite, and the stereochemistry of the sulfoxide precursor can influence its metabolic activation. A variety of methods have been developed for the asymmetric oxidation of the corresponding sulfide to the chiral sulfoxide intermediate.

One of the earliest and most widely studied methods involves the use of titanium-based catalysts. The Kagan-Sharpless procedure, which utilizes a stoichiometric mixture of titanium(IV) isopropoxide, diethyl tartrate (DET), and water, with cumene (B47948) hydroperoxide as the oxidant, has been successfully applied to the synthesis of both enantiomers of sulindac. This method has been shown to produce the desired sulfoxides in moderate yields with high enantioselectivities, typically around 89-90% enantiomeric excess (ee). core.ac.uk

In the pursuit of more environmentally benign and cost-effective methods, iron-catalyzed asymmetric sulfoxidation has emerged as a promising alternative. This approach offers the advantage of using a cheap and non-toxic metal catalyst under mild, aerobic conditions. The enantioselectivities achieved with iron-based systems are comparable to those obtained with titanium catalysts, with the added benefit of potentially higher yields.

More recently, palladium-catalyzed asymmetric arylation of in situ formed sulfenate anions has been developed as a powerful tool for the synthesis of chiral sulfoxides. This method has been successfully applied to the synthesis of (R)-Sulindac, affording the chiral sulfoxide intermediate in good yield and with an excellent enantiomeric excess of 93% ee. This strategy offers a distinct advantage by constructing the chiral sulfur center through a C-S bond formation rather than oxidation.

Organocatalysis has also been explored for the enantioselective oxidation of the sulfide precursor to sulindac. Chiral Brønsted acids have been shown to catalyze this transformation, providing the (R)-sulindac intermediate in high yield (95%) and with an outstanding enantiomeric excess of 98% ee. This method avoids the use of metal catalysts altogether, aligning with the principles of green chemistry.

| Catalytic System | Oxidant | Enantiomeric Excess (ee) | Yield |

|---|---|---|---|

| Titanium(IV) isopropoxide / Diethyl Tartrate / H₂O | Cumene Hydroperoxide | 89-90% | Moderate |

| Iron-based catalyst | Aerobic oxidation | Comparable to Titanium systems | Potentially higher than Titanium systems |

| Palladium / Chiral Ligand | - (Asymmetric Arylation) | 93% | Good |

| Chiral Brønsted Acid (Organocatalyst) | Not specified | 98% | 95% |

Diastereoselective Transformations in Indene-Derived Precursors

The synthesis of the indenylacetic acid framework can be achieved through various routes, and some of these offer the potential for diastereocontrol. For instance, the synthesis of a sulindac analogue from the natural product safrole has been described as a stereoselective process, suggesting that the formation of the indene (B144670) ring and the introduction of the acetic acid side chain can be conducted with a degree of stereochemical control. nih.gov

In the broader context of indene synthesis, methods for achieving high regio- and stereoselectivity have been developed. These include electrophilic cyclization reactions and palladium-catalyzed intramolecular allylic arylations. While not always directly applied to sulindac precursors in the reviewed literature, these methodologies demonstrate the feasibility of controlling the stereochemistry of substituted indenes.

The challenge in discussing specific diastereoselective transformations for sulindac's indene-derived precursors lies in the limited explicit data within the scientific literature. Much of the synthetic focus has been on achieving the correct substitution pattern and controlling the Z/E isomerism of the benzylidene moiety. However, the principles of asymmetric synthesis suggest that the choice of reagents and reaction conditions during the formation of the indene ring and the subsequent functionalization to introduce the acetic acid side chain can influence the diastereomeric outcome. Future research may focus more intently on elucidating and controlling the diastereoselectivity in this part of the sulindac synthesis.

Control of Z/E Isomerism in Benzylidene Moieties

The double bond of the benzylidene moiety in the sulindac intermediate can exist as either the (Z)- or (E)-isomer. It is well-established that the biologically active form of sulindac is the (Z)-isomer. core.ac.uk Therefore, controlling the geometry of this double bond during synthesis is of paramount importance.

Synthetic strategies have been developed to selectively produce the desired (Z)-isomer. One reported synthesis of sulindac states that the sole product obtained was the (Z)-isomer, with the (E)-isomer not being detected. core.ac.uk This suggests that the reaction conditions employed in the condensation of the indene precursor with p-(methylsulfinyl)benzaldehyde can be optimized to favor the formation of the thermodynamically or kinetically preferred (Z)-isomer.

The stereoselectivity of this condensation reaction is a critical step. The synthesis of a sulindac analogue from safrole also highlights the stereoselective formation of the (Z)-isomer. nih.gov This indicates that the steric and electronic properties of the reactants and the reaction conditions play a significant role in directing the stereochemical outcome of the double bond formation.

It is also known that the (Z)-isomer of sulindac can undergo photoisomerization to the (E)-isomer when exposed to light. This highlights the importance of controlling not only the synthesis but also the handling and storage of the intermediate and the final drug to maintain the desired isomeric purity.

Investigation of Chiral Stability and Racemization Pathways in Intermediates

The chiral sulfoxide center in the sulindac intermediate is a key stereogenic unit, and its stability against racemization is a critical factor for maintaining the enantiomeric purity of the final product. Sulfoxides are generally considered to be chirally stable, with a high energy barrier to pyramidal inversion at the sulfur atom.

Thermal racemization of chiral sulfoxides typically requires high temperatures, often around 200°C. This indicates that under standard synthetic and storage conditions, the chiral integrity of the sulindac sulfoxide intermediate is likely to be well-maintained. Studies on aryl fluoroalkyl sulfoxides have determined the Gibbs free energy of activation (ΔG‡) for thermal enantiomerization to be in the range of 38.2–41.0 kcal/mol at 214°C, further supporting the high thermal stability of such chiral centers.

However, racemization can be induced under other conditions. Photoracemization of chiral alkyl aryl sulfoxides has been shown to occur rapidly, especially in the presence of a photosensitizer. The mechanism is thought to involve the formation of a sulfoxide radical cation, which is more prone to inversion. This highlights the importance of protecting the chiral intermediate from light to prevent loss of enantiomeric purity.

In a biological context, the in vivo metabolic cycling of sulindac, involving the reduction of the sulfoxide to the active sulfide and its subsequent re-oxidation, can lead to scrambling of the chiral center. While this is a feature of the drug's metabolism rather than a stability issue of the synthetic intermediate, it underscores the complex stereochemical transformations that sulindac undergoes.

| Condition | Effect on Chiral Sulfoxide Stability | Mechanism |

|---|---|---|

| Thermal (up to ~200°C) | Generally stable | High energy barrier to pyramidal inversion |

| Photoirradiation (especially with photosensitizer) | Racemization can occur | Formation of a sulfoxide radical cation |

| Metabolic Cycling (in vivo) | Scrambling of chirality | Reversible reduction and oxidation |

Process Optimization and Scale Up Considerations for Sulindac Intermediates

Optimization of Reaction Parameters for Improved Yields and Purity

The efficiency of synthesizing Sulindac (B1681787) intermediates is highly dependent on the precise control of reaction parameters. Optimization of factors such as temperature, catalyst loading, and reactant ratios is critical for maximizing product yield and minimizing the formation of impurities.

An improved synthetic route for Sulindac starts from 4-fluorobenzyl chloride and proceeds through several key intermediates. researchgate.net Research into this process has identified optimal conditions for several transformations. For instance, the decarboxylation step is best performed at a temperature range of 130-140°C. researchgate.net The subsequent intramolecular Friedel-Crafts acylation to form 6-fluoro-2-methylindanone is catalyzed by anhydrous aluminum trichloride (B1173362) (AlCl₃); the optimal mass ratio of AlCl₃ to the preceding intermediate, 2-(4-fluorobenzyl)-2-methylmalonic acid, was found to be 0.6:1. researchgate.net

Further steps have also been optimized. The condensation reaction between 6-fluoro-2-methylindanone and cyanoacetic acid benefits from using ammonium (B1175870) acetate (B1210297) as a catalyst at a mass ratio of 0.1:1 relative to the indanone. researchgate.net For the condensation of the resulting 5-fluoro-2-methyl-3-indene acetic acid with p-methylthiobenzaldehyde, the optimal molar ratio of the reactants (indene acetic acid to benzaldehyde (B42025) to sodium methoxide) is 1:1:2.5-4.0. researchgate.net

The final oxidation of the key intermediate, 5-fluoro-2-methyl-1-(4-methylthiobenzylidene)-3-indene acetic acid (an intermediate sometimes referred to as Intermediate 5), to yield Sulindac has been a significant focus of optimization. patsnap.comgoogle.com One method involves using hydrogen peroxide as the oxidant in an acetic acid solvent, with the reaction temperature controlled at 45-50°C. google.com A green synthesis approach for this intermediate achieved a yield of 88% with an HPLC purity of 98.2%. patsnap.com The subsequent oxidation of this intermediate was optimized by exploring different catalysts, as detailed in the table below. patsnap.com

| Catalyst | Oxidant | Yield (%) | Purity (HPLC, %) | Reference |

|---|---|---|---|---|

| None | 30% Hydrogen Peroxide | - | - | patsnap.com |

| Chromium boride | 30% Hydrogen Peroxide | 93 | 99.7 | patsnap.com |

| Diatomaceous earth-loaded nano-cobalt tetroxide | 30% Hydrogen Peroxide | 97 | 99.6 | patsnap.com |

These findings demonstrate that careful selection and optimization of catalysts and other reaction parameters can lead to significant improvements in both the yield and purity of the final product, which is directly dependent on the quality of its immediate precursor. patsnap.com

Development of Efficient Separation and Purification Methodologies for Intermediates

The isolation and purification of intermediates are critical steps that directly impact the quality of the final API. Crystallization and recrystallization are the most important methods for purifying solid organic compounds like the intermediates of Sulindac. uct.ac.za The fundamental process involves dissolving the impure compound in a suitable hot solvent, filtering out any insoluble impurities, and then allowing the solution to cool. uct.ac.za As the solution cools and becomes saturated, the desired compound crystallizes, leaving soluble impurities behind in the supernatant. uct.ac.za The pure crystals are then isolated by filtration, washed with a cold solvent to remove residual impurities, and dried. uct.ac.za

In the synthesis of Sulindac intermediates, these techniques are routinely applied. For example, after the Friedel-Crafts acylation step, the resulting crude product is often isolated by suction filtration and washing with water. google.com A common final purification step for the immediate precursor to Sulindac involves recrystallization from a solvent like ethyl acetate. patsnap.comgoogle.com This process of "refining" with a suitable solvent is crucial for achieving the high purity required for pharmaceutical applications. patsnap.com

More advanced techniques are also being developed to improve purification efficiency. Agitated bed suspension crystallization, for instance, allows for a semi-continuous purification process. nih.gov This method involves feeding a supersaturated solution into a cooled, suspended seed bed, which promotes rapid crystal growth. The purified crystals are then retained by a filter, washed, and can be re-dissolved in a different solvent, integrating a solvent swap into the purification step. nih.gov Such advanced methodologies offer higher selectivity and productivity compared to traditional batch crystallization. nih.gov

Application of Design of Experiments (DoE) in Process Development

Design of Experiments (DoE) is a powerful statistical methodology used to efficiently optimize complex processes in pharmaceutical development. researchgate.netresearchgate.net Unlike the traditional "one factor at a time" (OFAT) approach, DoE allows researchers to systematically vary multiple factors simultaneously and analyze their interactions. manufacturingchemist.comnih.gov This leads to a more comprehensive understanding of the process and helps in identifying the optimal conditions with fewer experimental runs. manufacturingchemist.com

The application of DoE in pharmaceutical development generally occurs in three stages:

Screening DoE: Used early in development to identify the most critical process parameters (CPPs) and critical material attributes (CMAs) from a larger pool of variables. researchgate.net

Optimization DoE: Aims to determine the specific values or ranges of the critical variables that maximize process performance, such as yield or purity. researchgate.net

Robustness DoE: Explores the process's tolerance to variations in parameters to define a "design space"—a multidimensional region where the process consistently produces a product meeting its critical quality attributes (CQAs). researchgate.netnih.gov

Feasibility of Continuous Flow Chemistry for Intermediate Production

Continuous flow chemistry has emerged as a transformative technology in the synthesis of APIs and their intermediates, offering significant advantages over traditional batch processing. scielo.brmdpi.com In a flow reactor, reagents are continuously pumped through a network of tubes or channels where the reaction occurs. nih.gov This setup provides superior control over reaction parameters like temperature, pressure, and residence time. nih.gov

The key benefits of continuous flow chemistry include:

Enhanced Safety: The small reactor volume means that only a small amount of material is reacting at any given time, significantly reducing the risks associated with highly exothermic reactions or the handling of hazardous reagents and unstable intermediates. scielo.brnih.gov

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for rapid heating and cooling, enabling precise temperature control and preventing the formation of hot spots that can lead to side reactions. mdpi.comnih.gov

Increased Efficiency and Purity: Superior control over reaction conditions often leads to higher yields, improved selectivity, and purer products. nih.gov

Facilitated Scale-Up: Scaling up a flow process can often be achieved through "numbering-up" or "scaling-out," where multiple reactors are run in parallel, or by simply running the system for a longer duration. scielo.br

A practical example of this technology is the two-step synthesis of Suberoylanilide Hydroxamic Acid (SAHA). organic-chemistry.org The process utilized a flow reactor to first convert methyl suberoyl chloride to methyl suberanilate and then transform it into SAHA. organic-chemistry.org The purification was streamlined using an in-line silica-supported scavenger column, resulting in a final product with 84% yield and 99% purity. organic-chemistry.org This demonstrates the feasibility and significant potential of applying continuous flow synthesis and in-line purification techniques to the production of Sulindac intermediates, promising a more efficient, safer, and scalable manufacturing process. organic-chemistry.orgnih.gov

Economic and Environmental Sustainability Assessments of Synthetic Routes

A key metric in this assessment is the Environmental Factor (E-factor), which measures the mass ratio of waste generated to the desired product. jddhs.com Pharmaceutical manufacturing is known for its historically high E-factors, making waste minimization a primary goal. jddhs.com Strategies to improve sustainability include:

Use of Greener Solvents: Replacing hazardous organic solvents with safer alternatives like water or bio-based solvents reduces volatile organic compound (VOC) emissions. jddhs.com

Catalysis: Employing catalytic reactions, which use small amounts of a catalyst that can be recycled, is preferable to using stoichiometric reagents that are consumed in the reaction and generate more waste. jddhs.com

Energy Efficiency: Designing processes that operate at ambient temperature and pressure, or using energy-efficient technologies like microwave synthesis or flow chemistry, can significantly reduce the carbon footprint. jddhs.commdpi.com

In the context of Sulindac intermediate synthesis, several improvements align with these principles. One "green synthesis method" was developed to simplify process operations and improve raw material utilization. patsnap.com Another route modification involved using polyphosphoric acid (PPA) for the Friedel-Crafts acylation step, which avoids the production of volatile acidic gases and reduces equipment corrosion compared to other Lewis acids. google.com Economically, substituting sodium propionate (B1217596) with potassium carbonate in an early step was found to shorten reaction times and lower costs. google.com

For a comprehensive evaluation, a Life Cycle Assessment (LCA) can be performed. epa.gov An LCA provides a "cradle-to-gate" analysis of all environmental impacts associated with a product, from raw material extraction to the final synthesis. epa.govmdpi.com Studies have shown that API production has a significantly higher environmental impact on a per-kilogram basis than basic chemical production, with energy consumption being the largest contributor (65-85% of total impacts). epa.gov Therefore, improving energy efficiency and reducing mass intensity are the most effective ways for manufacturers to enhance the sustainability of synthetic routes for Sulindac intermediates. epa.gov

Impurity Profiling and Characterization of Sulindac Intermediates

Identification and Structural Elucidation of Process-Related Impurities

The identification and structural elucidation of impurities are fundamental to developing robust control strategies. Process-related impurities in Sulindac (B1681787) intermediates can originate from starting materials, by-products of side reactions, or degradation of the intermediate itself. Modern analytical techniques are employed to separate, identify, and quantify these impurities, even at trace levels. ijpsonline.comiajps.com

High-Performance Liquid Chromatography (HPLC) is a primary tool for separating impurities from the main intermediate compound. iajps.com Once separated, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are used for structural elucidation. grace.comregistech.com These methods provide crucial information on the molecular weight and structural formula of the impurities, enabling chemists to understand their formation pathways. grace.comregistech.com

A key process-related impurity identified in Sulindac synthesis is 2-(5-fluoro-2-methyl-1H-inden-3-yl)acetonitrile. iucr.orgiucr.orgnih.gov Other known impurities are often derivatives of the Sulindac molecule with slight modifications to the functional groups.

Table 1: Identified Process-Related Impurities of Sulindac

| Impurity Name | Systematic Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

|---|---|---|---|---|

| Sulindac Impurity B | (Z)-[5-Fluoro-2-methyl-1-[4-(methylsulfonyl)benzylidene]-1H-inden-3-yl]acetic Acid | C₂₀H₁₇FO₄S | 372.41 | 59973-80-7 |

| Sulindac Impurity C | (Z)-[5-Fluoro-2-methyl-1-[4-methylsulfanyl)benzylidene]-1H-inden-3-yl]acetic Acid | C₂₀H₁₇FO₂S | 340.41 | 49627-27-2 |

| Sulindac Impurity D | Methyl [(1Z)-5-fluoro-2-methyl-1-{[4-(methylsulfinyl)phenyl]methylidene}-1H-inden-3-yl]acetate | C₂₁H₁₉FO₃S | 370.44 | 134439-52-4 |

This table is interactive. Click on the headers to sort the data.

Crystallographic analysis, specifically single-crystal X-ray diffraction, provides unambiguous determination of a molecule's three-dimensional structure. iucr.orgiucr.orgnih.gov This technique has been instrumental in characterizing Sulindac-related impurities.

A notable example is the structural analysis of 2-(5-fluoro-2-methyl-1H-inden-3-yl)acetonitrile, a potential critical degradation impurity of Sulindac. iucr.orgiucr.orgnih.gov Single-crystal X-ray analysis revealed that the asymmetric unit of this compound contains two molecules with slightly different conformations. iucr.orgnih.gov The analysis detailed the bond angles and torsion angles, for instance, the angles between the cyanide group and the indene (B144670) ring plane were found to be 64.09 (16)° and 64.72 (14)°. nih.gov The crystal structure is stabilized by a network of intermolecular interactions, including C—H⋯N and C—H⋯F hydrogen bonds, which connect the molecules into a three-dimensional supramolecular structure. iucr.orgiucr.org This level of structural detail is invaluable for understanding the impurity's properties and behavior.

Methodologies for Impurity Generation and Characterization

To properly study and control impurities, it is often necessary to intentionally generate them. Forced degradation studies are a key methodology for this purpose, where the drug intermediate is exposed to stress conditions more severe than accelerated stability testing. nih.govxjtu.edu.cn This process helps to identify potential degradation products and pathways. nih.govxjtu.edu.cnrjptonline.org

Common stress conditions include:

Hydrolysis: Exposure to acidic and basic conditions across a range of pH values.

Oxidation: Treatment with oxidizing agents, such as hydrogen peroxide. asianjpr.com

Thermolysis: Exposure to high temperatures.

Photolysis: Exposure to light.

Once degradation is achieved, a suite of analytical techniques is employed for characterization.

HPLC and UPLC: These chromatographic techniques are essential for separating the generated impurities from the parent intermediate and from each other. iajps.comresearchgate.net

LC-MS/MS and HRMS: These hyphenated techniques provide rapid information on the molecular weight and fragmentation patterns of the impurities, which is crucial for preliminary identification. registech.com

NMR Spectroscopy: 1D and 2D NMR experiments are used to definitively elucidate the chemical structure of isolated impurities. grace.comregistech.com

FTIR Spectroscopy: This technique helps to identify the functional groups present in the impurity molecule.

This systematic approach allows for the creation of a comprehensive impurity profile for a given Sulindac intermediate. ijpsonline.com

Strategies for Impurity Control and Reduction in Synthesis

Effective impurity control is a proactive process that begins early in the development of the synthetic route. A multi-faceted strategy is required to minimize the formation and carry-over of impurities into the final active pharmaceutical ingredient (API).

Key strategies include:

Starting Material Purity: Evaluating and ensuring the purity of raw materials and starting materials is the first line of defense against introducing impurities into the synthesis. registech.com

Process Optimization: Understanding the reaction mechanism allows for the optimization of critical process parameters such as temperature, pressure, reaction time, and stoichiometry. grace.com For example, controlling the temperature can prevent overheating, which might generate thermal degradation impurities. grace.com

In-Process Controls: Implementing analytical monitoring at various stages of the synthesis allows for the tracking of impurity formation and helps to ensure that reaction steps proceed to completion.

Purification Techniques: Developing effective purification methods, such as crystallization, chromatography, or extraction, is crucial for removing impurities from isolated intermediates. An improved synthetic process for Sulindac, for instance, involved optimizing conditions for reactions like Friedel-Crafts acylation and various condensation steps to enhance purity. researchgate.net

Understanding Impurity Fate and Purge: A critical aspect of control is understanding how impurities behave in subsequent reaction steps. Some impurities may be reactive and get consumed, while others might be efficiently removed during work-up or purification procedures (purged).

By combining these strategies, a robust manufacturing process can be designed to consistently produce high-quality Sulindac intermediates with minimal impurity levels.

Forced Degradation Studies to Predict Intermediate Stability and Degradation Pathways

Forced degradation, or stress testing, is a vital component of drug development that provides critical insights into the intrinsic stability of a drug intermediate. nih.govrjptonline.org By subjecting the intermediate to harsh conditions (acid, base, oxidation, light, heat), potential degradation pathways can be identified long before they might be observed under normal storage conditions. nih.govrjptonline.orgasianjpr.com

The objectives of forced degradation studies on Sulindac intermediates are to:

Identify Likely Degradants: The studies help to generate a profile of potential degradation products that could form during the manufacturing process or on storage. nih.govxjtu.edu.cn

Elucidate Degradation Pathways: Understanding the chemical reactions that lead to degradation allows for the development of more stable formulations and the selection of appropriate packaging. nih.govrjptonline.org

Develop Stability-Indicating Methods: The degradation samples are used to develop and validate analytical methods (typically HPLC) that can separate the degradants from the parent intermediate. This ensures that the method is "stability-indicating" and can accurately measure the purity of the intermediate over time. biomedres.us

Assess Intrinsic Stability: These studies reveal the inherent vulnerabilities of the molecule's chemical structure, which is valuable information for handling and storage. rjptonline.org

Table 2: Typical Conditions for Forced Degradation Studies

| Stress Condition | Typical Reagents and Conditions |

|---|---|

| Acid Hydrolysis | 0.1 M - 1 M HCl, heated |

| Base Hydrolysis | 0.1 M - 1 M NaOH, heated |

| Oxidation | 3% - 30% Hydrogen Peroxide (H₂O₂), at room temperature or heated |

| Thermal Degradation | Dry heat, above accelerated stability testing temperatures (e.g., 60-80°C) |

This table outlines common starting points for forced degradation studies; actual conditions are optimized for each specific intermediate.

The information gathered from these studies is crucial for risk assessment and for establishing a comprehensive control strategy for Sulindac intermediates. biomedres.us

Table of Compound Names

| Compound Name |

|---|

| Sulindac |

| 2-(5-fluoro-2-methyl-1H-inden-3-yl)acetonitrile |

| Sulindac Impurity B |

| Sulindac Impurity C |

| Sulindac Impurity D |

| Hydrogen Peroxide |

| Hydrochloric Acid |

Analytical Methodologies for Sulindac Intermediate Analysis

Advanced Chromatographic Techniques

Chromatographic methods are fundamental in pharmaceutical analysis for separating complex mixtures and determining the purity and concentration of specific compounds. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Microemulsion Electrokinetic Chromatography (MEEKC) are powerful techniques utilized for the analysis of sulindac (B1681787) intermediates.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and assay of pharmaceutical intermediates. For the analysis of 2-(5-fluoro-2-methyl-1H-inden-3-yl)acetohydrazide, a stability-indicating reversed-phase HPLC (RP-HPLC) method can be developed. While a specific validated method for this intermediate is not detailed in the provided literature, a typical method would involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent.

A simple, fast, and selective stability-indicating RP-HPLC method can be applied to monitor the degradation and the emergence of impurities. The chromatographic separation can be achieved on a C18 column (150×4.6 mm i.d., 5 μm) using a mobile phase of acetonitrile and a phosphate buffer (pH 3) in a 50:50 v/v ratio with isocratic elution. researchgate.net The flow rate would typically be maintained at 1.0 mL/min with UV detection at an appropriate wavelength, such as 225 nm. researchgate.net Method validation would be performed according to ICH guidelines to ensure linearity, precision, accuracy, specificity, and robustness. researchgate.net

Table 1: Illustrative HPLC Method Parameters for Sulindac Intermediate Analysis

| Parameter | Condition |

| Column | C18 (150 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (50:50, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 225 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

This table presents a representative HPLC method based on general principles for the analysis of related pharmaceutical compounds.

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. A sensitive and rapid UPLC method is suitable for the simultaneous determination of sulindac and its metabolites, and a similar approach can be adapted for its intermediates. nih.gov

For the analysis of the sulindac intermediate, a UPLC system equipped with a sub-2 µm particle column, such as a Waters Acquity UPLC BEH C18 column (2.1 × 50 mm, 1.7 µm), would provide excellent separation efficiency. nih.gov A gradient elution with a mobile phase consisting of an ammonium (B1175870) formate buffer and acetonitrile would likely be effective. nih.gov The short analysis time, typically under 5 minutes, makes UPLC an ideal technique for high-throughput screening and in-process control during the synthesis of sulindac. nih.gov

Table 2: Representative UPLC Method Parameters for Sulindac Intermediate Analysis

| Parameter | Condition |

| Column | Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 20 mM Ammonium Formate Buffer with 1% Acetic Acid |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Detection | PDA at 328 nm |

| Run Time | < 5 minutes |

This table outlines a potential UPLC method based on established methods for the analysis of sulindac and its metabolites.

Microemulsion Electrokinetic Chromatography (MEEKC) is a capillary electrophoresis technique that utilizes a microemulsion as the separation medium. This method is particularly useful for the separation of both neutral and charged analytes. While specific applications of MEEKC for the analysis of 2-(5-fluoro-2-methyl-1H-inden-3-yl)acetohydrazide are not documented, the technique has been successfully applied to the separation of sulindac and other NSAIDs.

The separation in MEEKC is based on the differential partitioning of analytes between the microemulsion droplets and the surrounding aqueous phase. The composition of the microemulsion, including the surfactant, co-surfactant, oil, and aqueous buffer, can be optimized to achieve the desired separation.

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of pharmaceutical intermediates. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed information about the molecular structure and are routinely used in the characterization of sulindac intermediates.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural confirmation of organic molecules. For the sulindac intermediate, 2-(5-fluoro-2-methyl-1H-inden-3-yl)acetohydrazide, ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.

The structure of this intermediate has been confirmed by ¹H NMR spectroscopy. ijirset.com The ¹H NMR spectrum in DMSO-d₆ shows characteristic signals for the methyl, methylene (B1212753), and aromatic protons, as well as the amine and amide protons of the hydrazide group. ijirset.com

Table 3: ¹H NMR Spectral Data for 2-(5-fluoro-2-methyl-1H-inden-3-yl)acetohydrazide

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| 2.1 | s | 3H | -CH₃ |

| 3.2 | s | 2H | -CH₂ (indenyl) |

| 3.3 | s | 2H | -CH₂ (acetyl) |

| 4.2 | s | 2H | -NH₂ |

| 6.8-7.3 | m | 3H | Ar-H |

| 9.2 | s | 1H | -NH |

Data sourced from a study on the synthesis and characterization of new 2-(5-fluoro-2-methyl-1H-inden-3-yl)acetohydrazide derivatives. ijirset.com

Further characterization of derivatives of this intermediate has been performed using both ¹H and ¹³C NMR. For instance, the ¹H NMR spectrum of 2-(1-(4-(methylsulfinyl)benzylidene)-5-fluoro-2-methyl-1H-inden-3-yl)acetohydrazide in DMSO-d₆ shows signals at δ 2.20 (s, 3H, CH₃), 2.82 (s, 3H, SOCH₃), 3.38 (s, 2H, CH₂), 4.28 (bs, 2H, NH₂), 6.71 (t, 1H, =CH), 7.15–7.80 (m, 7H, Ar-H), and 9.30 (bs, 1H, CONH). nih.gov The ¹³C NMR spectrum of the same compound displays a range of signals corresponding to the different carbon atoms in the molecule. nih.gov

Mass Spectrometry (MS) is a highly sensitive analytical technique used for determining the molecular weight and elemental composition of a compound. When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for the identification and quantification of impurities and intermediates in pharmaceutical synthesis.

The structure of the 2-(5-fluoro-2-methyl-1H-inden-3-yl)acetohydrazide intermediate has been confirmed by mass spectroscopy. ijirset.com For the derivative 2-(1-(4-(methylsulfinyl)benzylidene)-5-fluoro-2-methyl-1H-inden-3-yl)acetohydrazide, the mass spectrum shows a molecular ion peak at m/z = 370.44 [M]⁺, which corresponds to the molecular formula C₂₀H₁₉FN₂O₂S. nih.gov